molecular formula C18H15ClN4OS B11045383 3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11045383
M. Wt: 370.9 g/mol
InChI Key: WILNOXDBFWGPOO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both triazole and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. One common method includes:

    Starting Materials: 4-chlorobenzohydrazide and 4-propoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Cyclization: The intermediate hydrazone undergoes cyclization with thiosemicarbazide to form the triazolothiadiazole ring system.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase yield.

    Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have been studied for their ability to inhibit certain enzymes and receptors, making them potential candidates for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Receptors: It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4OS/c1-2-11-24-15-9-5-13(6-10-15)17-22-23-16(20-21-18(23)25-17)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3

InChI Key

WILNOXDBFWGPOO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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